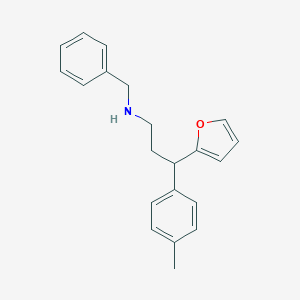![molecular formula C20H26N6O3S B458887 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B458887.png)
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with N-phenyl-propionamide in the presence of a suitable base. The reaction is carried out in a solvent such as dioxane or water, and the temperature is maintained between 70°C and 80°C .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation to enhance the reaction rate and yield. The use of a multimode reactor, such as Synthos 3000, allows for efficient heating and mixing of the reactants .
化学反応の分析
Types of Reactions
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted triazine derivatives.
科学的研究の応用
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with DNA and inhibition of tyrosine kinase domains. The compound binds to DNA, thereby inhibiting DNA replication and inducing cytotoxic effects in tumor cells. Additionally, it inhibits the tyrosine kinase domain of cell-surface receptors, which plays a crucial role in cell signaling and proliferation .
類似化合物との比較
Similar Compounds
- (5-{[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)methanol .
Altretamine: N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine.
Tretamine: 2,4,6-Triethyleneimino-1,3,5-triazine.
Uniqueness
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is unique due to its dual functionality, combining the triazine ring with morpholine and phenyl-propionamide moieties. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
特性
分子式 |
C20H26N6O3S |
|---|---|
分子量 |
430.5g/mol |
IUPAC名 |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N6O3S/c1-15(17(27)21-16-5-3-2-4-6-16)30-20-23-18(25-7-11-28-12-8-25)22-19(24-20)26-9-13-29-14-10-26/h2-6,15H,7-14H2,1H3,(H,21,27) |
InChIキー |
YKGBCXHAMZKLCI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
正規SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B458805.png)
![1-(4-chlorophenyl)-2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]ethanone](/img/structure/B458806.png)
![ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE](/img/structure/B458807.png)

![3-[2-(2-Methoxyanilino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B458810.png)
![N-[(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B458811.png)
![2-[(5-Methyl-2-oxotetrahydrofuran-3-yl)acetyl]hydrazinecarbothioamide](/img/structure/B458813.png)
![3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B458814.png)
![4,4-dimethyl-8-(2-methylpropyl)-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458817.png)
![2-(isopentylsulfanyl)-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1'-cyclopentane](/img/structure/B458820.png)
![Methyl 5-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B458821.png)
![8-Butyl-4,4-dimethyl-N-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458822.png)
![2-[(3-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B458824.png)
![N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B458825.png)
